InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 . The Canonical SMILES is C1=CC(=CN=C1)C(=O)CCl . The exact mass and monoisotopic mass of the compound are 155.0137915 g/mol . 2-Chloro-1-(pyridin-3-yl)ethanone is an organic compound characterized by the presence of a chloro group and a pyridine ring attached to an ethanone moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules. The compound is classified as a heterocyclic compound due to the presence of nitrogen in the pyridine ring.
2-Chloro-1-(pyridin-3-yl)ethanone falls under the category of halogenated ketones and pyridine derivatives. Its classification is significant in understanding its reactivity and potential interactions in biological systems.
The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone typically involves the reaction of pyridine with chloroacetyl chloride. This reaction is usually conducted under basic conditions, often utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.
The molecular formula for 2-Chloro-1-(pyridin-3-yl)ethanone is , indicating it contains nine carbon atoms, eight hydrogen atoms, one chlorine atom, and one nitrogen atom. The structure consists of a pyridine ring substituted at the 3-position with an ethanone group and a chlorine atom at the 2-position.
2-Chloro-1-(pyridin-3-yl)ethanone can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and appropriate catalysts or reagents to facilitate the desired transformations.
The mechanism of action for 2-Chloro-1-(pyridin-3-yl)ethanone largely depends on its application in biological systems:
Relevant data regarding permeability and absorption characteristics indicate that this compound has high gastrointestinal absorption potential and can cross biological membranes effectively due to its lipophilicity.
2-Chloro-1-(pyridin-3-yl)ethanone has several scientific uses:
Nucleophilic acylation of pyridine derivatives represents a foundational approach for synthesizing 2-chloro-1-(pyridin-3-yl)ethanone. This method leverages the nucleophilic character of the pyridine nitrogen or ring carbon, typically through Friedel-Crafts acylation or direct substitution. 3-Picoline serves as a preferred starting material due to its activated methyl group, which undergoes chlorination followed by oxidation to yield the target compound. Alternative routes employ pyridine-3-carboxylic acid derivatives activated with chloroacetyl chloride, generating mixed anhydrides that spontaneously decarboxylate to form the electrophilic ketone [7].
Table 1: Acid Scavengers in Nucleophilic Acylation
| Scavenger | Molar Ratio | Reaction Time (hr) | Yield (%) | Impurity Profile |
|---|---|---|---|---|
| Triethylamine | 1.5:1 | 4 | 78 | <5% di-acylated |
| K₂CO₃ | 2.0:1 | 6 | 82 | <3% hydrolysis |
| DIPEA | 1.2:1 | 3.5 | 85 | <2% N-alkylation |
Critical findings demonstrate that electron-withdrawing substituents on the pyridine ring necessitate harsher conditions (e.g., AlCl₃ catalysis at 80°C), whereas electron-donating groups facilitate room-temperature reactions. Regioselectivity remains a challenge, with ≈15% of the 2-isomer forming during acylation of unsubstituted pyridine. Microwave-assisted methods have reduced this side reaction to <5% while shortening reaction times by 60% [7].
Chloroacetyl chloride condensation with 3-substituted pyridines provides the most direct route to 2-chloro-1-(pyridin-3-yl)ethanone. This exothermic reaction (ΔH ≈ -120 kJ/mol) requires meticulous stoichiometry to suppress di-ketonization byproducts. A molar ratio of 1:1.05 (pyridine derivative:chloroacetyl chloride) in anhydrous dichloromethane maximizes mono-acylation, with yields exceeding 90% when maintaining temperatures below -5°C during reagent addition [1] .
Table 2: Solvent Impact on Condensation Kinetics
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 3.42 | 4.1 |
| Acetonitrile | 37.5 | 2.87 | 7.3 |
| Toluene | 2.38 | 1.15 | 12.6 |
| Tetrahydrofuran | 7.58 | 2.63 | 8.9 |
Reaction scalability studies reveal that slow addition rates (<0.5 mL/min) of chloroacetyl chloride to the pyridine solution in batch reactors minimize localized overheating. Post-reaction quenching with ice water precipitates the hydrochloride salt, which can be isolated by filtration (purity >98%) or basified for organic extraction. Crucially, residual water levels must be maintained below 200 ppm to prevent competitive hydrolysis of the acid chloride [1] [6].
Dehydrohalogenation of β-chloro ketones constitutes a key purification step, with triethylamine serving as the optimal base for HCl elimination. Systematic optimization shows that a 1.8:1.0 triethylamine-to-substrate molar ratio in refluxing ethyl acetate achieves complete dehalogenation within 2 hours while minimizing enolization (<3%). Lower ratios (1.0:1.0) leave 12-15% unreacted hydrochloride salt, while higher ratios (≥2.5:1) promote degradation via Favorskii rearrangement [7].
Table 3: Molar Ratio Impact on Dehydrohalogenation
| Et₃N : Substrate | Temperature (°C) | Completion Time (min) | Degradation Products (%) |
|---|---|---|---|
| 1.0:1 | 40 | 240 | <1% |
| 1.5:1 | 60 | 120 | 2.1% |
| 1.8:1 | 78 | 90 | 4.3% |
| 2.0:1 | 78 | 75 | 8.7% |
Kinetic studies confirm second-order dependence on both substrate and base concentrations. The addition of catalytic DMAP (4-dimethylaminopyridine) at 5 mol% reduces the required triethylamine to 1.2:1 while maintaining reaction completion within 90 minutes. This modification suppresses degradation pathways by facilitating proton transfer without nucleophilic attack on the carbonyl [7].
Solvent polarity critically influences reaction trajectory and product stability. Computational models (log P = 1.42) indicate optimal solubility in medium-polarity solvents like dichloromethane or ethyl acetate, aligning with experimental recovery rates of 92-95% in these systems. Aprotic solvents prevent nucleophilic displacement of the chloro moiety by water or alcohols, while chelating solvents (e.g., DMF) accelerate decomposition above 40°C [1] [6].
Table 4: Temperature-Dependent Stability in Various Solvents
| Solvent | Decomposition Rate at 20°C (%/h) | Decomposition Rate at 50°C (%/h) | Primary Degradant |
|---|---|---|---|
| DCM | 0.12 | 1.8 | None detected |
| Acetone | 0.38 | 6.7 | Enol ether |
| Ethanol | 2.15 | 25.4 | Ethyl ether |
| DMF | 1.92 | 18.3 | Dimethylamide |
Temperature control strategies employ jacketed reactors with PID-controlled cooling during exothermic stages. Maintaining reactions between -5°C (during reagent addition) and 25°C (during stirring) suppresses hydrolysis and polycondensation. Post-reaction, rapid cooling to 0°C precipitates high-purity product (≥97.5%), while extended stirring at ambient temperature decreases yields by 15-20% due to gradual enolization. Flow chemistry implementations have demonstrated superior temperature control, reducing decomposition to <1% through precise millisecond mixing [1] [7].
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5